molecular formula C5H5N5 B565968 Tetrazolo[1,5-a]pyridin-7-amine CAS No. 1228551-77-6

Tetrazolo[1,5-a]pyridin-7-amine

Cat. No.: B565968
CAS No.: 1228551-77-6
M. Wt: 135.13
InChI Key: QHWJGMVBUNNSAU-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridin-7-amine is a nitrogen-rich heterocyclic compound that serves as a versatile synthetic intermediate in medicinal and energetic materials research. The tetrazolo[1,5-a]pyridine scaffold is an important framework in the development of novel chemical entities, with synthesis typically achieved from pyridine N-oxides or 2-halopyridines via reactions with azide reagents . While specific biological data for this compound is limited in the public domain, its core structure is recognized for significant potential in pharmaceutical chemistry. Tetrazolo[1,5-a]pyridine derivatives are frequently investigated as key intermediates in the synthesis of active pharmaceutical ingredients and other complex organic molecules . The thermal behavior and decomposition pathways of the tetrazolo[1,5-a]pyridine core have been systematically studied to assess stability and safety profiles for research applications, revealing a complex pyrolysis process initiating around 163°C . Researchers value this compound for exploring structure-activity relationships and developing new synthetic methodologies, particularly where the high nitrogen content and unique electronic properties of the fused tetrazole ring system are advantageous.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrazolo[1,5-a]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-1-2-10-5(3-4)7-8-9-10/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWJGMVBUNNSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=N2)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Tetrazolo 1,5 a Pyridin 7 Amine

Direct Synthetic Routes to Tetrazolo[1,5-a]pyridin-7-amine

Direct approaches to forming the tetrazolo[1,5-a]pyridine (B153557) core often involve the construction of the fused ring system in a single key step from acyclic or simpler heterocyclic precursors.

Condensation Reactions Involving 1H-Tetrazol-5-amine and Activated Nitriles

A notable direct synthesis of a related compound, tetrazolo[1,5-a]pyrimidine-7-amine, involves the condensation of 1H-tetrazol-5-amine with an activated nitrile, such as morpholinoacrylonitrile. nih.gov This reaction, conducted in a mixture of pyridine (B92270) and acetic acid, which acts as an "ionic liquid" analogue, facilitates the condensation to yield the product in good yield. nih.govpreprints.org The structure of the resulting tetrazolo[1,5-a]pyrimidine-7-amine has been confirmed through various spectroscopic methods and elemental analysis. nih.gov

A similar strategy can be envisioned for the synthesis of this compound, although specific examples with this exact substitution pattern using this method are less commonly documented. The general principle relies on the nucleophilic character of the amino group of the tetrazole attacking the electrophilic carbon of the activated nitrile, followed by cyclization and aromatization.

One-pot, three-component reactions have also proven effective for synthesizing related tetrazolo[1,5-a]pyrimidine-6-carbonitriles. nih.gov These reactions combine benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) under solvent-free conditions at elevated temperatures, often with a catalyst, to produce the desired fused heterocycles in high yields. nih.gov This multicomponent approach highlights the versatility of using 1H-tetrazol-5-amine as a key building block. nih.gov

Cyclocondensation Approaches to the Tetrazolo[1,5-a]pyridine Scaffold

Cyclocondensation reactions represent a powerful tool for the formation of the tetrazolo[1,5-a]pyridine scaffold. bohrium.com A common and historically significant method involves the reaction of 2-chloropyridines with sodium azide (B81097). This reaction proceeds through an initial nucleophilic aromatic substitution of the chloride by the azide ion, followed by an intramolecular electrocyclic ring closure to form the fused tetrazole ring. The resulting tetrazolo[1,5-a]pyridines are in equilibrium with their 2-azidopyridine (B1249355) tautomers. beilstein-archives.org

The efficiency of this cyclocondensation can be influenced by the substituents on the pyridine ring. Electron-withdrawing groups can enhance the initial nucleophilic displacement of the halide, allowing the reaction to proceed under milder conditions. This method has been a cornerstone in the synthesis of various tetrazolo[1,5-a]pyridine derivatives.

Precursor-Mediated Synthesis of Tetrazolo[1,5-a]pyridines

These methods involve the initial formation of a substituted pyridine precursor which is then converted into the final tetrazolo[1,5-a]pyridine ring system.

Conversion Strategies from Pyridine N-Oxides

A versatile and efficient one-step method for the synthesis of tetrazolo[1,5-a]pyridines involves the direct conversion of pyridine N-oxides. acs.orgorganic-chemistry.orgnih.gov This is typically achieved by heating the pyridine N-oxide with a sulfonyl or phosphoryl azide, such as diphenyl phosphorazidate (DPPA), in the presence of pyridine without a solvent. acs.orgorganic-chemistry.orgresearchgate.net DPPA has been identified as a particularly convenient and high-yielding reagent for this transformation. acs.orgorganic-chemistry.orgorganic-chemistry.org The reaction demonstrates good scope, with various alkyl- and aryl-substituted pyridine N-oxides providing the corresponding tetrazolo[1,5-a]pyridines in good to excellent yields. acs.org

Table 1: Synthesis of Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides

Pyridine N-Oxide SubstrateReagentConditionsYield (%)Reference
Pyridine N-oxideDiphenyl phosphorazidate (DPPA), Pyridine120 °C, 24 h86 (on 10g scale) organic-chemistry.org
4-Methylpyridine N-oxideDPPA, Pyridine120 °C, 24 h75 arkat-usa.org
4-Methoxypyridine N-oxideDPPA, Pyridine120 °C, 48 hUseful yields acs.org
Pyridine N-oxides4-Toluene sulfonyl chloride, Sodium azideToluene (B28343), 120 °C, 48 hHigh purity organic-chemistry.org
Pyridine-N-oxidesTriflic anhydride (B1165640), Sodium azideAcetonitrile (B52724), 0 °C to rtGood (e.g., 80% for 2a) arkat-usa.org

Another approach involves treating pyridine N-oxides with 4-toluenesulfonyl chloride and sodium azide in toluene at elevated temperatures. organic-chemistry.orgorganic-chemistry.org This method is cost-effective and utilizes stable reagents. organic-chemistry.org A milder method has also been reported using triflic anhydride as an activator in acetonitrile at temperatures ranging from 0 °C to room temperature, which also provides good yields of the desired products. arkat-usa.org

Nucleophilic Displacement of Halides in 2-Halopyridines by Azide Ions

The reaction of 2-halopyridines with an azide source is a fundamental and widely used method for preparing tetrazolo[1,5-a]pyridines. acs.orgresearchgate.net Typically, a 2-halopyridine (chloro, bromo, or iodo) is heated with sodium azide in a polar solvent. acs.org The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the azide ion displaces the halide, followed by ring closure. chemrxiv.orgyoutube.com The reactivity of the halopyridine often follows the order I > Br > Cl > F for sulfur nucleophiles, while for oxygen nucleophiles, the order can be F > Cl > Br > I, suggesting the rate-determining step can vary with the nucleophile. sci-hub.se

The use of trimethylsilyl (B98337) azide in the presence of tetrabutylammonium (B224687) fluoride (B91410) hydrate (B1144303) also provides an efficient route to tetrazolo[1,5-a]pyridines from 2-halopyridines. organic-chemistry.org This method has been successfully applied to synthesize various derivatives. organic-chemistry.org

Table 2: Synthesis via Nucleophilic Displacement of Halides

2-Halopyridine SubstrateReagentsSolvent/ConditionsProductReference
2-ChloropyridinesSodium azide, Hydrochloric acidNot specifiedTetrazolo[1,5-a]pyridines
2-HalopyridinesTrimethylsilyl azide, Tetrabutylammonium fluoride hydrateNot specifiedTetrazolo[1,5-a]pyridines organic-chemistry.org
2-IodopyridineSodium thiophenoxideHMPA or NMP, ~100 °C, 0.5-3 min (microwave)2-Phenylthiopyridine (Quantitative) sci-hub.se
2-BromopyridineSodium thiophenoxideHMPA, Microwave2-Phenylthiopyridine sci-hub.se

Intramolecular [3+2] Cycloaddition Reactions in Azido-Nitrile Precursors

The intramolecular [3+2] cycloaddition of an azide group onto a nitrile functionality within the same molecule is a powerful strategy for the synthesis of fused tetrazole systems. nih.govclockss.orgacs.org This approach, a type of Huisgen 1,3-dipolar cycloaddition, can be highly efficient as the intramolecular nature of the reaction often enhances the rate significantly. clockss.org

For the synthesis of tetrazolo[1,5-a]pyridines, this would involve a 2-azidopyridine derivative bearing a nitrile group at an appropriate position that allows for the intramolecular cyclization. While specific examples leading directly to this compound via this route are not prominently detailed in the provided context, the general methodology is well-established for the formation of various fused tetrazole heterocycles. nih.govclockss.orgresearchgate.net The reaction often proceeds under thermal conditions, and the reactivity can be influenced by the electronic nature of the substituents. clockss.org This method provides a convergent and often high-yielding pathway to complex heterocyclic systems. nih.gov

Functionalization and Derivatization Strategies for this compound and Analogues

The ability to modify the core structure of tetrazolo[1,5-a]pyridines is crucial for developing new derivatives with tailored properties. The following subsections detail important synthetic transformations.

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. In the case of azolo[1,5-a]pyrimidines, which are related to tetrazolopyridines, nitration has been investigated using various agents like nitrating mixture (concentrated nitric and sulfuric acids), acetic nitric anhydride, and nitronium tetrafluoroborate. researchgate.netresearchgate.net The conditions of the reaction can influence whether the nitration occurs on the pyrimidine (B1678525) ring or an adjacent pyrazole (B372694) ring, especially when electron-withdrawing groups are present. researchgate.netresearchgate.net

For instance, the nitration of triazolo[1,5-a]pyrimidin-7-amines has been optimized to produce 6-nitro derivatives, which can then be reduced to the corresponding diamines. researchgate.net The active electrophile in nitration using a mixed-acid system is the nitronium ion (NO₂⁺), formed by the protonation of nitric acid by sulfuric acid. masterorganicchemistry.com The reaction proceeds via the attack of the aromatic π-system on the electrophile, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com

Table 1: Nitration of Azolopyrimidin-7-amines

Starting Material Nitrating Agent Product Reference
Pyrazolopyrimidin-7-amines with electron-withdrawing groups Various (e.g., HNO₃/H₂SO₄) Nitration on pyrimidine and/or pyrazole ring researchgate.net
Triazolo[1,5-a]pyrimidin-7-amines "Nitrating mixture" 6-Nitro lookchemmall.comresearchgate.nettriazolo[1,5-a]pyrimidin-7-amines researchgate.net

Nucleophilic aromatic substitution (SNAr) is a key method for introducing nucleophiles onto activated aromatic systems. In the context of tetrazolo[1,5-a]pyridine analogues, such as those derived from 2,4-diazidopyrido[3,2-d]pyrimidine, SNAr reactions have been successfully employed. mdpi.com These reactions allow for the synthesis of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines by reacting the diazide precursor with various N-, O-, and S-nucleophiles. mdpi.com

The yields for these substitutions are generally high for N- and S-nucleophiles (47-98%), while reactions with O-nucleophiles tend to give lower yields (20-32%). mdpi.com The presence of the electron-withdrawing tetrazole ring and other activating groups facilitates the attack of the nucleophile. For example, 2-chloropyridines react with sodium azide to form tetrazolo[1,5-a]pyridines through an initial nucleophilic displacement of the chloride followed by ring closure. dtic.mil Similarly, brominated triazolopyridines show activation towards nucleophilic substitution at positions 5 and 7. researchgate.net

The tetrazolo[1,5-a]pyridine system exists in a dynamic equilibrium with its valence tautomer, 2-azidopyridine. dtic.mil This equilibrium is influenced by factors such as solvent polarity and the electronic nature of substituents. The presence of the reactive azide tautomer allows for its participation in the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.combeilstein-archives.orgresearchgate.netnih.govorganic-chemistry.org

This reaction provides a powerful method for conjugating the tetrazolopyridine scaffold to various molecules containing a terminal alkyne, yielding 1,2,3-triazole derivatives. beilstein-archives.orgresearchgate.net For example, trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines react with terminal alkynes in the presence of copper catalysts to produce trifluoromethylated triazolylpyrimidines in excellent yields (84-98%). researchgate.net The reaction is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. nih.govorganic-chemistry.org Various copper(I) sources can be used, including copper(I) acetate, which has been shown to be highly efficient for the preparation of 1-(pyridin-2-yl)-1,2,3-triazoles from 6-substituted tetrazolo[1,5-a]pyridines. rsc.org

Table 2: CuAAC Reactions of Tetrazolo[1,5-a]pyridine Analogues

Azide Precursor Alkyne Catalyst System Product Yield Reference
Trifluoromethyl-tetrazolo[1,5-a]pyrimidines Terminal acetylenes Copper salts Trifluoromethylated triazolylpyrimidines 84-98% researchgate.net
5-Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine Terminal alkynes Copper(I) 1,2,3-Triazole-substituted pyrido[3,2-d]pyrimidines N/A mdpi.com
6-Substituted tetrazolo[1,5-a]pyridines Terminal alkynes Copper(I) acetate 1-(Pyridin-2-yl)-1,2,3-triazoles High rsc.org

Hydrogenation of the tetrazolo[1,5-a]pyridine ring system can lead to different products depending on the reaction conditions and the substitution pattern of the substrate. These reactions typically involve the reduction of the tetrazole ring, often leading to its opening and the formation of aminopyridine derivatives.

Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (H₂) is a common method. researchgate.net This can result in the formation of 2-aminopyrimidine (B69317) derivatives or, under more forcing conditions, further reduction to tetrahydropyrimidines. researchgate.net The presence of a trifluoromethyl group on the pyrimidine ring favors the formation of the aromatic 2-aminopyrimidine, whereas non-trifluoromethylated analogues show a preference for the formation of the corresponding tetrahydropyrimidine. researchgate.net

Photochemical hydrogenation offers an alternative pathway, which can be faster and provide different selectivity. researchgate.netbeilstein-archives.org For instance, it has been shown to be the only effective method for reducing aryl-brominated substrates without causing dehalogenation. researchgate.netresearchgate.net

Table 3: Hydrogenation of Tetrazolo[1,5-a]pyrimidine (B1219648) Derivatives

Substrate Conditions Major Product Type Reference
Trifluoromethyl-tetrazolo[1,5-a]pyrimidines Pd/C, H₂, MeOH (conventional, photochemical, or pressure) 2-Amino-6-aryl-4-trifluoromethylpyrimidines researchgate.net
Non-trifluoromethylated tetrazolo[1,5-a]pyrimidines Pd/C, H₂, MeOH Tetrahydropyrimidines researchgate.net
Aryl-brominated tetrazolo[1,5-a]pyrimidines Photochemical hydrogenation 2-Aminopyrimidine (no dehalogenation) researchgate.netresearchgate.net

Reactivity Studies and Ring Modifications

Beyond functionalization of the existing scaffold, the tetrazolopyridine ring system can undergo more profound transformations involving the cleavage and rearrangement of the heterocyclic rings.

A significant reaction of tetrazolo[1,5-a]pyridines is their photochemical ring expansion to seven-membered 1,3-diazepines. lookchemmall.comrsc.orgresearchgate.netnih.gov This transformation proceeds through the initial loss of molecular nitrogen upon UV irradiation, generating a highly reactive 2-pyridylnitrene intermediate. researchgate.net This nitrene can then undergo ring expansion to a transient 1,3-diazacyclohepta-1,2,4,6-tetraene. rsc.orgresearchgate.net

In the presence of nucleophiles such as amines, alcohols, or water, this intermediate is trapped to afford stable 1,3-diazepine derivatives. lookchemmall.comrsc.orgresearchgate.net For example, photolysis of 8-cyanotetrazolo[1,5-a]pyridine in the presence of diisopropylamine (B44863) yields a 1,3-diazepine. lookchemmall.com The nature of the nucleophile and substituents on the starting tetrazolopyridine can influence the reaction outcome and the type of diazepine (B8756704) formed (e.g., 1H- or 5H-diazepines). researchgate.net In some cases, particularly with strong nucleophiles, a competitive dark reaction can occur, leading to the ring opening of the tetrazole to form dienyltetrazoles without nitrogen loss. lookchemmall.com

Cycloaddition Reactions Beyond CuAAC

Beyond the well-known CuAAC reactions, the tetrazolo[1,5-a]pyridine scaffold, including its 7-amino derivative, can engage in other modes of cycloaddition. These reactions are of significant interest as they expand the synthetic utility of this heterocyclic system. The reactivity in these transformations is intrinsically linked to the azide-tetrazole tautomerism, where the tetrazole can be viewed as a masked azide.

One notable class of cycloaddition reactions is the [3+2] cycloaddition. In this type of reaction, the 1,3-dipolar character of the azide tautomer is exploited. While many of these are catalyzed by copper, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. Furthermore, intramolecular cycloadditions can lead to the formation of complex polycyclic fused tetrazoles. For instance, the intramolecular [3+2] cycloaddition of molecules containing both an azide and a nitrile moiety is a powerful method for constructing fused tetrazole systems. The rate of these intramolecular reactions is often significantly enhanced compared to their intermolecular counterparts. clockss.org

Research into related tetrazolo[1,5-a]pyrimidine systems has shown that they can undergo 1,3-dipolar cycloadditions, confirming the presence and reactivity of the azide intermediate in solution even when the tetrazole form is predominant. beilstein-archives.org This suggests that this compound likely exhibits similar reactivity.

Moreover, the potential for Diels-Alder type reactions with tetrazolo[1,5-a]pyridines has been explored. acs.orgresearchgate.net In these reactions, the heterocyclic system can act as either the diene or the dienophile, depending on the substituents and the reaction partner. The inverse-electron-demand Diels-Alder reaction is a particularly relevant pathway for electron-deficient dienes, a category that certain substituted tetrazines fall into. nih.gov

Detailed studies on the cycloaddition reactions of 6-substituted tetrazolo[1,5-a]pyridines have demonstrated the in situ formation of a reactive 2-azidopyridine complex, which then participates in the cycloaddition. jocpr.com This principle can be extended to other cycloaddition reactions beyond the azide-alkyne type.

The regioselectivity of cycloaddition reactions is a key aspect. In the case of nitrile-azide cycloadditions involving related azolo[1,5-a]pyrimidine systems, it has been observed that the reaction can be highly regioselective, with the cyano group on the pyrimidine ring preferentially reacting over other nitrile groups in the molecule. mdpi.com This highlights the influence of the heterocyclic core on the reactivity of its substituents.

The following table summarizes representative examples of cycloaddition reactions beyond CuAAC involving the broader class of tetrazolo[1,5-a]pyridines and related heterocycles, providing insight into the potential transformations of this compound.

Table 1: Examples of Cycloaddition Reactions Beyond CuAAC for Tetrazolo[1,5-a]pyridine Analogs

Reactant 1 Reactant 2 (Dipolarophile/Dienophile) Reaction Type Product Class Reference
Tetrazolo[1,5-a]pyrimidine derivative Terminal Alkyne 1,3-Dipolar Cycloaddition (thermal) 1,2,3-Triazolylpyrimidine beilstein-archives.org
6-Substituted tetrazolo[1,5-a]pyridine Alkyne Azide-Alkyne Cycloaddition 1,2,3-Triazole jocpr.com
6-Cyano-7-aminoazolopyrimidine Sodium Azide Intramolecular Nitrile-Azide Cycloaddition 6-(Tetrazol-5-yl)-7-aminoazolopyrimidine mdpi.com
Diazidopyrido[3,2-d]pyrimidine N/A Intramolecular Azide-Tetrazole Tautomerization/Cyclization Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine mdpi.com
N-(2,2,2-Trichloroethylidene)carboxamide Dicyclohexylcarbodiimide Stepwise Zwitterionic Cycloaddition Six-membered heterocycle researchgate.net
N-Aminopyridine derivative α,β-Unsaturated Carbonyl Compound Oxidative [3+2] Cycloaddition Functionalized Pyrazolo[1,5-a]pyridine organic-chemistry.org

The data indicates that the reactivity of the tetrazolo[1,5-a]pyridine system is rich and varied. The ability of the tetrazole ring to participate in cycloadditions, either directly or through its azide tautomer, without the need for a copper catalyst, opens up numerous avenues for the synthesis of complex nitrogen-containing heterocycles. These findings underscore the potential of this compound as a versatile building block in medicinal and materials chemistry.

Spectroscopic and Structural Elucidation of Tetrazolo 1,5 a Pyridin 7 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

In ¹H NMR studies of related amino-substituted azolo[1,5-a]pyrimidines, the protons of the amino group (-NH₂) typically appear as a broad singlet. For instance, in 6-(1H-tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine, the NH₂ protons are observed as a singlet at δ 8.70 ppm. mdpi.com Similarly, for 2-amino-6-aryl-4-trifluoromethylpyrimidines, the NH₂ signal is noted at 5.71 ppm. beilstein-archives.org The protons on the pyridine (B92270) or pyrimidine (B1678525) ring resonate in the aromatic region, with their specific chemical shifts and coupling constants determined by their position relative to the fused tetrazole ring and the amino substituent. For example, in derivatives of tetrazolo[1,5-a]pyrimidines, the H5 and H6 protons appear as doublets with coupling constants around 5.2 Hz. beilstein-archives.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In tetrazolo[1,5-a]pyrimidine (B1219648) derivatives, the carbon atoms of the pyrimidine ring (C5, C6) and the tetrazole ring system show characteristic signals. For example, in one series of 7-amino-substituted tetrazolo[1,5-a]pyrimidines, the carbon atoms of the heterocyclic core resonate at specific ppm values, such as C5 at ~85-96 ppm and other ring carbons at ~145-155 ppm. mdpi.com The carbon atom of the tetrazole ring in similar compounds has been observed in the range of δ 149.2–147.0 ppm. researchgate.net

Table 1: Representative NMR Data for Related Amino-Tetrazole Compounds

CompoundTechniqueSolventKey Chemical Shifts (δ, ppm)Source
6-(1H-tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine¹H NMRDMSO-d68.76 (s, 1H, C5H), 8.70 (s, 2H, NH₂), 8.24 (d, 1H, C2H), 6.58 (d, 1H, C3H) mdpi.com
6-(1H-tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine¹³C NMRDMSO-d6152.7, 148.4, 147.6, 146.0, 145.4, 96.4, 85.7 mdpi.com
2-Amino-6-phenyl-4-trifluoromethylpyrimidine¹H NMR-7.35 (s, 1H, H5), 5.71 (s, 2H, NH₂) beilstein-archives.org
2-Methyl-6-(1H-tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine¹³C NMRDMSO-d6155.0, 152.6, 148.8, 147.3, 145.5, 96.0, 85.2, 14.4 (CH₃) mdpi.com

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For a compound like Tetrazolo[1,5-a]pyridin-7-amine, the IR spectrum would be expected to show characteristic absorption bands. The amino (-NH₂) group is typically identified by N-H stretching vibrations. In related 7-amino-6-(1H-tetrazol-5-yl)pyrazolo[1,5-a]pyrimidine, a distinct band for the NH₂ group appears at 3259 cm⁻¹. mdpi.com In another analogue, 2-amino-3-cyano-4-tetrazoloquinolinylpyridine, asymmetric and symmetric N-H stretching for the –NH₂ group are observed at 3410 cm⁻¹ and 3314 cm⁻¹, respectively. arkat-usa.org The fused aromatic system (tetrazole and pyridine rings) would produce a series of complex bands in the 1400-1600 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations. arkat-usa.org The tetrazole ring itself has specific vibrational modes, though these can be coupled with the vibrations of the fused pyridine ring.

Table 2: Key IR Absorption Frequencies for Related Tetrazole Compounds

CompoundFunctional GroupVibrational ModeFrequency (cm⁻¹)Source
2-Methyl-6-(1H-tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidineAmine (-NH₂)N-H Stretch3173 mdpi.com
2-Amino-3-cyano-4-tetrazoloquinolinylpyridineAmine (-NH₂)Asymmetric/Symmetric N-H Stretch3410 / 3314 arkat-usa.org
Ethyl tetrazolo[1,5-a]quinoline-5-carboxylateAromatic RingsC=C / C=N Stretch1608 rsc.org
8-Cyanotetrazolo[1,5-a]pyridineNitrile (-CN)C≡N Stretch2221 lookchemmall.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound through the generation and detection of gas-phase ions. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula.

For this compound (C₆H₅N₅), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared against the experimental value. In studies of similar structures, such as 6-(1H-tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine, the mass spectrum shows a molecular ion peak [M]⁺ at m/z 202, confirming its molecular weight. mdpi.com The fragmentation pattern observed in the mass spectrum offers structural clues. Aliphatic amines are known to undergo characteristic α-cleavage, leading to the formation of a stable ion containing the nitrogen atom. libretexts.org For aromatic amines, the fragmentation is more complex but can involve the loss of small neutral molecules like HCN or N₂ from the heterocyclic rings, providing evidence for the fused ring system. For example, various tetrazolo[1,5-a]quinoline (B14009986) derivatives consistently show the [M+H]⁺ peak, confirming their molecular formulas. rsc.org

Table 3: Mass Spectrometry Data for Related Tetrazole Compounds

CompoundIonization MethodMolecular FormulaObserved Ion (m/z)Source
6-(1H-tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidineEIC₇H₆N₈202 [M]⁺ mdpi.com
2-Methyl-6-(1H-tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidineEIC₈H₈N₈216 [M]⁺ mdpi.com
Methyl tetrazolo[1,5-a]quinoline-5-carboxylateESIC₁₁H₉N₄O₂229.0718 [M+H]⁺ rsc.org
2-Amino-6-(4-chlorophenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)pyridine-3-carbonitrile-C₂₂H₁₂ClN₇410 [M+1]⁺ arkat-usa.org

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While a crystal structure for this compound itself is not detailed in the provided results, data from closely related compounds are highly informative. For example, the crystal structure of ethyl 7-methyltetrazolo[1,5-a]quinoline-5-carboxylate (a related fused system) was determined, confirming its molecular connectivity and conformation. rsc.org The analysis revealed specific bond lengths, such as C-C bonds within the aromatic rings and C-N bonds in the tetrazole moiety, and provided insight into the planarity of the fused ring system. rsc.org Similarly, X-ray diffraction studies on various tetrazolo[1,5-a]pyrimidine derivatives have been used to verify their regiochemistry and structure unambiguously. beilstein-archives.org These studies typically show that the fused heterocyclic ring systems are largely planar.

Table 4: Representative Crystal Structure Data for a Related Fused Tetrazole Compound

ParameterValue
CompoundEthyl 7-methyltetrazolo[1,5-a]quinoline-5-carboxylate (3da)
Empirical FormulaC₁₃H₁₂N₄O₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.5827(7)
b (Å)11.8639(10)
c (Å)12.5606(10)
Volume (ų)1234.00(18)
Source rsc.org

Computational and Theoretical Chemistry of Tetrazolo 1,5 a Pyridin 7 Amine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the electronic characteristics of heterocyclic compounds like tetrazolo[1,5-a]pyridin-7-amine. These studies elucidate the fundamental factors governing the molecule's stability and reaction pathways.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For tetrazolo[1,5-a]pyrimidine (B1219648) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G**, are employed to determine optimized molecular geometries, energies, and other electronic properties. researchgate.netnih.govgrafiati.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles in the ground state, which are crucial for understanding the molecule's three-dimensional structure.

For instance, theoretical studies on related tetrazolo[1,5-a]pyrimidine systems have been performed to calculate their potential as corrosion inhibitors. researchgate.netgrafiati.com The optimized geometries show that the fused heterocyclic system is largely planar, indicating significant π-electron delocalization across the rings. The energies obtained from these calculations are vital for assessing the relative stabilities of different isomers and conformers and for calculating the energy barriers of chemical reactions. researchgate.netchemrxiv.org

Parameter Bond Calculated Value (Å)
Bond Length N1-N2 1.35
N2-N3 1.30
N3-N4 1.35
N4-C5a 1.37
C5a-N1 1.38
C5a-C6 1.42
C6-C7 1.39
C7-N8 1.34
N8-C8a 1.36
C8a-N4 1.33

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and electronic properties. mdpi.com A small HOMO-LUMO gap suggests high polarizability, low kinetic stability, and high chemical reactivity. mdpi.com

In tetrazolo[1,5-a]pyrimidine derivatives, DFT calculations show that the distribution of HOMO and LUMO orbitals provides insight into reactive sites. researchgate.netmdpi.com For many push-pull systems based on related fused heterocycles, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is situated on the electron-withdrawing portion. researchgate.net In this compound, the amino group (-NH₂) at the C7 position acts as an electron-donating group, which would be expected to elevate the HOMO energy level. The tetrazole ring is electron-deficient and contributes to lowering the LUMO energy. nih.gov This distribution facilitates intramolecular charge transfer, which is crucial for the molecule's optical and electronic properties. researchgate.net The HOMO-LUMO gap is also a useful indicator for correlating chemical structure with various biological activities, such as DNA binding. researchgate.net

Table 2: Calculated Frontier Orbital Energies for Model Tetrazolopyrimidine Systems Note: Values are illustrative and based on data for related compounds.

Compound System HOMO (eV) LUMO (eV) Energy Gap (eV)
Tetrazolopyrimidine-based Complex 1 -4.68 -2.85 1.83
Tetrazolopyrimidine-based Complex 2 -5.11 -3.12 1.99
Pyrazolo[4,3-e]tetrazolo[1,5-b] bohrium.commdpi.comresearchgate.nettriazine Derivative -0.23 -0.22 0.01

Data adapted from references researchgate.netmdpi.com.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. wolfram.comresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. wolfram.com Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential. wolfram.com

For this compound, the MEP map would be expected to show a negative potential around the nitrogen atoms of the tetrazole and pyridine (B92270) rings, indicating their nucleophilic character and ability to participate in hydrogen bonding or coordination with metal ions. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, highlighting their electrophilic (acidic) nature. The MEP analysis helps in understanding intermolecular interactions, such as drug-receptor binding, by identifying the sites most likely to engage in electrostatic interactions. researchgate.netresearchgate.net

Tautomeric Equilibrium Studies

A defining characteristic of many azido-substituted N-heterocycles is the existence of a dynamic equilibrium between the fused tetrazole ring and an open-chain azido (B1232118) tautomer. This valence tautomerism is a critical aspect of the chemistry of tetrazolo[1,5-a]pyridines.

This compound can exist in equilibrium with its tautomeric form, 2-azido-7-aminopyridine. This azide-tetrazole equilibrium is highly sensitive to a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and physical state (solution vs. solid). mdpi.comrsc.org

Electronic Effects : The position of the equilibrium is strongly influenced by substituents on the pyridine ring. Electron-donating groups, such as the -NH₂ group at the C7 position, tend to stabilize the fused tetrazole ring through resonance. mdpi.com Conversely, electron-withdrawing groups generally favor the open-chain azido tautomer. mdpi.comrsc.org

Solvent Effects : The equilibrium can shift significantly with changes in solvent polarity. mdpi.com In many cases, the more polar tetrazole form is favored in nonpolar solvents, while the azido form can be stabilized by polar solvents. For instance, in some tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, the equilibrium is fully shifted toward the tetrazole form in polar solvents like DMSO, whereas the azido tautomer becomes more prominent in less polar chloroform. mdpi.com

Temperature : Increasing the temperature typically shifts the equilibrium toward the azido tautomer. mdpi.com

Solid State : In the solid state, the equilibrium is often locked into a single tautomeric form, which is usually the thermodynamically most stable one. X-ray crystallography studies on related amino-substituted tetrazolopyrimidines have shown that they exist predominantly in the tetrazole form in the solid phase. bohrium.comresearchgate.net

This tautomerism is not merely a structural curiosity; it has profound implications for the reactivity of the compound. For example, while the tetrazole form may be dominant, the presence of even a small concentration of the reactive azido tautomer in solution allows the molecule to undergo characteristic azide (B81097) reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC). bohrium.comresearchgate.net

Computational methods, particularly DFT, are extensively used to model the azide-tetrazole tautomerism. These calculations can predict the relative stabilities of the two tautomers and the energy barrier for their interconversion. mdpi.comresearchgate.net By calculating the Gibbs free energies (ΔG) of the tetrazole and azide forms, researchers can predict the position of the equilibrium under different conditions. researchgate.net

Studies on substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines have shown that the tetrazole tautomer is generally favored, with calculated Gibbs free energies of tautomerization (ΔG₂₉₈) ranging from -3.33 to -7.52 kJ/mol. researchgate.netresearchgate.net The negative values indicate a preference for the tetrazole form. The calculations also provide the enthalpy (ΔH) and entropy (ΔS) of tautomerization, offering deeper insight into the thermodynamic driving forces of the equilibrium. researchgate.netresearchgate.net Furthermore, computational modeling can determine the transition state structure and the associated energy barrier for the ring-opening/closing process, which is crucial for understanding the kinetics of the tautomeric interconversion. chemrxiv.org

Table 3: Representative Thermodynamic Data for Azide-Tetrazole Equilibrium in Substituted Tetrazolopyrimidines

Substituent ΔG₂₉₈ (kJ/mol) ΔH (kJ/mol) ΔS (J/mol·K)
Cyclohexylmercapto -21.30 - -
Isopropyloxy -23.19 - -
Phenoxy -17.02 - -
Generic N-substituted -3.33 to -7.52 -19.92 to -48.02 -43.74 to -143.27

Data adapted from references bohrium.comresearchgate.netresearchgate.net. A negative ΔG indicates the tetrazole form is favored.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a framework for the detailed elucidation of reaction mechanisms, which is often difficult to observe experimentally. cuny.edu By employing quantum mechanical methods such as Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. hkust.edu.hk While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodologies applied to similar heterocyclic systems, such as pyridines and tetrazoles, provide a clear blueprint for how such investigations would proceed. hkust.edu.hkrsc.orgfrontiersin.org

A typical computational study on a reaction involving this compound would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, potential intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants and products will have all positive (real) frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Solvent Effects: The influence of a solvent on the reaction mechanism can be modeled using implicit or explicit solvent models to provide a more realistic representation of the reaction conditions. scielo.br

For instance, in a hypothetical electrophilic substitution reaction on the pyridine ring of this compound, computational methods could be used to determine the most likely site of attack by calculating the activation energies for substitution at different positions. Similarly, the tautomeric equilibrium between the tetrazole and azido-pyridine forms, a known characteristic of the tetrazolo[1,5-a]pyridine (B153557) system, can be investigated to understand its role in reaction pathways. unlp.edu.arresearchgate.netconicet.gov.ar Theoretical studies on other tetrazole derivatives have shown that the stability of different tautomers can be significantly influenced by substituents and the surrounding medium. nih.govacs.org

Table 1: Illustrative Example of Calculated Activation Energies for a Hypothetical Reaction

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)Description
Step 1: Intermediate FormationDFT (B3LYP/6-31G)15.2Formation of a reaction intermediate.
Step 2: Transition StateDFT (B3LYP/6-31G)25.8The rate-determining step of the reaction.
Step 3: Product FormationDFT (B3LYP/6-31G*)8.5Final step leading to the product.

This table is for illustrative purposes only, demonstrating the type of data generated from computational studies on reaction mechanisms. The values are not based on actual experimental or published computational data for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.ar These models are invaluable in drug discovery and materials science for predicting the characteristics of new, untested compounds. iupac.orggoogle.commdpi.com

The fundamental principle of QSAR/QSPR is that the properties of a chemical are encoded in its molecular structure. iupac.org The process of developing a QSAR/QSPR model typically involves:

Data Set Collection: A set of molecules with known experimental activities or properties is compiled.

Descriptor Calculation: For each molecule, a variety of numerical parameters, known as molecular descriptors, are calculated. These can range from simple constitutional descriptors (e.g., molecular weight) to complex quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the observed activity or property. nih.govresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

For this compound and its derivatives, QSAR studies could be employed to predict their potential as, for example, kinase inhibitors or antibacterial agents, by correlating structural features with inhibitory concentrations. QSPR models could predict properties like solubility, melting point, or chromatographic retention times. aidic.itresearchgate.net

Key molecular descriptors that would be relevant for QSAR/QSPR studies of this compound derivatives include:

Electronic Descriptors: Charges on specific atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which relate to the molecule's reactivity. nih.gov

Topological Descriptors: Indices that describe the connectivity and branching of the molecular skeleton.

3D Descriptors: Parameters related to the three-dimensional shape and size of the molecule, such as molecular surface area and volume. conicet.gov.arcreative-biolabs.com

Table 2: Example of a Hypothetical QSAR Model for a Series of Tetrazolo[1,5-a]pyridine Derivatives

Model ParameterValueDescription
EquationpIC50 = 0.85LogP - 0.12TPSA + 2.54A hypothetical linear equation correlating biological activity (pIC50) with descriptors.
Correlation Coefficient (R²)0.88Indicates a good fit of the model to the training data.
Cross-validated R² (Q²)0.75A measure of the model's predictive power from internal validation.
Number of Compounds35The size of the dataset used to build the model.

This table is for illustrative purposes only. The equation and statistical values are hypothetical and intended to demonstrate the output of a QSAR study.

Biological and Medicinal Chemistry of Tetrazolo 1,5 a Pyridin 7 Amine and Analogues

Bioisosteric Applications in Drug Design

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in drug design. The tetrazole ring is a prominent example of a successful bioisostere.

The tetrazole ring is widely recognized in medicinal chemistry as a metabolically stable bioisostere for the carboxylic acid group. mdpi.comresearchgate.net This is attributed to their similar pKa values, planar structures, and ability to participate in hydrogen bonding. researchgate.netrug.nl The tetrazole anion and the carboxylate anion share similarities in geometry and charge distribution, allowing the tetrazole moiety to mimic the interactions of a carboxylic acid with biological receptors. researchgate.net This substitution can lead to improved pharmacokinetic profiles, as tetrazoles are generally less susceptible to metabolic degradation than carboxylic acids. researchgate.netphmethods.net

Furthermore, 1,5-disubstituted tetrazoles can act as isosteres for the cis-amide bond found in peptides. rug.nlphmethods.netrug.nl This allows for the design of peptidomimetics with enhanced stability and potentially altered receptor binding affinities. The tetrazole-containing compounds can adopt conformations similar to the original peptide. phmethods.net

The tetrazolo[1,5-a]pyrimidine (B1219648) scaffold, due to its structural resemblance to the natural purine (B94841) ring system, can act as a purine analogue. google.comnih.govmdpi.com This mimicry allows compounds containing this scaffold to function as antimetabolites, interfering with the metabolic pathways of purines. google.com By substituting the purine core with the tetrazolo[1,5-a]pyrimidine system, it is possible to design molecules with potentially high biological activity and selectivity. google.com For instance, 7-amino-tetrazolo[1,5-a]pyrimidin-5-ol has been identified as a purine analogue with inhibitory effects on cell division cycle phosphatase CDC25. google.com The pyrido[3,2-d]pyrimidine (B1256433) motif, a related structure, is also a known purine and pteridine (B1203161) analogue used in drug discovery. mdpi.com

Enzyme Inhibition Profiles

Analogues of tetrazolo[1,5-a]pyridin-7-amine have been investigated for their potential to inhibit various enzymes implicated in disease.

Casein Kinase 2 (CK2) is a serine/threonine-specific protein kinase that is often overexpressed in cancer cells and contributes to tumor development, making it a target for anticancer drug design. researchgate.netunipd.it A series of 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines, which are analogues of this compound, have been synthesized and evaluated as CK2 inhibitors. nih.gov

Several compounds in this series demonstrated potent CK2 inhibition, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov The leader compound, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine, exhibited an IC₅₀ of 45 nM. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at various positions on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold significantly influence inhibitory activity. For instance, the introduction of a phenyl group at the C3-position was found to be beneficial for potency. The corresponding mdpi.comnih.govtriazolopyrimidines were generally less active than their pyrazolopyrimidine counterparts. nih.gov

Table 1: CK2 Inhibition by Tetrazolo[1,5-a]pyrimidine Analogues

Compound R IC₅₀ (nM)
2a H >1000
2d Phenyl 45
2i 3-Phenyl 45
10j 2-(Pyridin-3-yl) >10000

Data sourced from a study on 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as CK2 inhibitors.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in cancer therapy. researchgate.netnih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as EGFR kinase inhibitors. nih.govmdpi.com Docking studies have shown that compounds with a pyrimidine (B1678525) scaffold can bind to the ATP binding site of EGFR-TK, similar to known inhibitors like Lapatinib. researchgate.net The introduction of various substituents on the pyrimidine ring allows for the modulation of inhibitory activity. researchgate.net While direct studies on this compound as an EGFR inhibitor are limited, the broader class of pyrazolo[1,5-a]pyrimidines shows promise in this area. nih.gov

Aldose reductase is an enzyme implicated in the long-term complications of diabetes. nih.gov The inhibition of this enzyme is a therapeutic strategy to prevent or treat diabetic complications. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives bearing an ionizable fragment have been studied as aldose reductase inhibitors. nih.govmdpi.com These compounds have been shown to modulate the enzyme's activity. nih.gov While specific data on this compound is not available, the tetrazole ring is a known bioisostere for the carboxylic acid group often found in aldose reductase inhibitors. mdpi.com This suggests that tetrazolo[1,5-a]pyrimidine derivatives could be promising candidates for the development of novel aldose reductase inhibitors.

Receptor Modulatory Activities

The P2X7 receptor, an ATP-gated ion channel, is a therapeutic target for inflammatory conditions. mdpi.com While potent antagonists have been discovered, their development is often hampered by poor physicochemical properties. semanticscholar.org Research has focused on heterocyclic scaffolds to improve these characteristics.

One area of investigation has been the development of 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, which are potent and selective brain-penetrant P2X7 antagonists. nih.gov These compounds, which feature a fused triazole-pyridine core, show potency at both rodent and human P2X7 ion channels. Optimization of this series led to the identification of clinical candidates. nih.gov Although these are not tetrazolo[1,5-a]pyridines, their structural similarity suggests that the broader class of azolopyridines could be a promising source of P2X7 receptor antagonists.

Table 3: P2X7 Receptor Antagonist Activity of Triazolo[4,5-c]pyridine Analogues

Compound Target Activity (IC50) Reference
JNJ-54175446 Human P2X7 1.9 nM nih.gov
JNJ-54175446 Rat P2X7 3.1 nM nih.gov

Note: Data is for a structurally related triazolopyridine system.

The imidazo[1,5-a]pyridine (B1214698) core is a well-established scaffold for developing 5-HT4 receptor partial agonists. acs.orgresearchgate.net These agents are being investigated for treating cognitive disorders, including those associated with Alzheimer's disease. researchgate.net The modulation of the 5-HT4 receptor is believed to offer both symptomatic and potentially disease-modifying benefits.

Structure-activity relationship studies on imidazo[1,5-a]pyridine derivatives have provided insights into the substitution patterns required for potent and selective 5-HT4 partial agonism. researchgate.net Optimization of these compounds has focused on improving their ADME (absorption, distribution, metabolism, and excretion) properties to ensure brain penetration. This has led to the discovery of lead compounds with efficacy in animal models of cognition. researchgate.net The derivatives often feature carboxamide or bioisosteric replacements like 1,3,4-oxadiazole (B1194373) at the 3-position of the imidazo[1,5-a]pyridine ring. researchgate.net

Table 4: 5-HT4 Receptor Partial Agonist Activity of Imidazo[1,5-a]pyridine Analogues

Compound ID Structure 5-HT4 Ki (nM) Functional Activity (% Emax) Reference
Compound 5a 2.1 54% researchgate.net
Compound 34 1.8 61% researchgate.net

Note: Data is for the analogous imidazo[1,5-a]pyridine system.

Imidazo[1,5-a]pyridine derivatives have been explored as agonists for the Cannabinoid Receptor 2 (CB2). acs.orgmdpi.com The CB2 receptor is primarily expressed on immune cells and is a therapeutic target for inflammatory and pain-related conditions, without the psychoactive effects associated with the CB1 receptor.

Optimization of imidazopyridine-based ligands has focused on achieving high selectivity for the CB2 receptor over the CB1 receptor. mdpi.com Variations of substituents at both the carbon and nitrogen positions of the imidazole (B134444) ring have been shown to produce potent and selective CB2 agonists. For example, compounds with carboxamide or ketone linkers at the 3-position and specific substitutions on the pyridine (B92270) ring have demonstrated high affinity and selectivity for the CB2 receptor, with some showing analgesic effects in vivo. unife.it

Table 5: CB2 Receptor Agonist Activity of Imidazo[1,5-a]pyridine Analogues

Compound ID hCB2 IC50 (nM) hCB1 IC50 (nM) Reference
Compound 46 33 >17000 unife.it
Compound 47 5 2565 unife.it

Note: Data is for the analogous imidazo[1,5-a]pyridine system.

A significant finding in the medicinal chemistry of this scaffold is the identification of tetrazole-linked imidazo[1,5-a]pyridines as guanylate cyclase stimulators. acs.org Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide signaling pathway, and its stimulation leads to vasodilation. NO-independent stimulators are of great interest for treating conditions like pulmonary hypertension.

An improved, three-step synthesis has been developed for the guanylate cyclase stimulator 3-(2-fluorobenzyl)-1-(1H-tetrazol-5-yl)imidazo[1,5-a]pyridine. acs.org This demonstrates the direct application of the tetrazolyl-imidazo[1,5-a]pyridine bis-heterocyclic system in this therapeutic area. The synthesis involves an azido-Ugi reaction followed by a cyclization process, showcasing an efficient route to this class of compounds. acs.orgresearchgate.net While the original research identified pyrazolopyridinylpyrimidines as a novel class of sGC stimulators, the successful synthesis of a tetrazole-linked analogue highlights the potential of the tetrazolo[1,5-a]pyridine (B153557) core in this context.

Table 6: Guanylate Cyclase Stimulator

Compound Scaffold Activity Noted Reference
3-(2-fluorobenzyl)-1-(1H-tetrazol-5-yl)imidazo[1,5-a]pyridine Tetrazolylimidazo[1,5-a]pyridine Guanylate Cyclase Stimulator acs.org
BAY 41-2272 Pyrazolopyridinylpyrimidine sGC Stimulator

Note: Specific activity values for the tetrazole analogue were not detailed in the reference, but its synthesis was exemplified as an improved route to a known guanylate cyclase stimulator.

Antimicrobial Efficacy Assessment

Derivatives of the tetrazolo[1,5-a]pyridine scaffold have been investigated for their potential to combat various microbial pathogens.

The antibacterial potential of tetrazolo[1,5-a]pyridine analogues has been demonstrated against a spectrum of both Gram-positive and Gram-negative bacteria. beilstein-archives.org For instance, certain tetrazolo[1,5-a]quinoxaline (B8696438) derivatives have shown notable inhibitory effects against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). derpharmachemica.com

In a study involving tetrazolo[1,5-a]pyrimidine derivatives, one compound in particular, designated as 6c, exhibited significant growth inhibition against several Gram-positive bacterial strains. beilstein-archives.org This compound was found to be highly active against Staphylococcus aureus and Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 7.81 μg/mL. beilstein-archives.org It also showed moderate activity against other tested microorganisms with MIC values ranging from 15.62 to 62.5 μg/mL. beilstein-archives.org

Furthermore, a series of novel 2-amino-3-cyano-4-tetrazoloquinolinylpyridine derivatives were synthesized and evaluated for their in vitro antimicrobial activity. arkat-usa.org Some of these compounds demonstrated potency that was either comparable or superior to the standard antibiotic, ampicillin (B1664943), against various pathogenic bacterial strains. arkat-usa.org Specifically, one derivative showed excellent activity against the Gram-positive Streptococcus pneumoniae and the Gram-negative Vibrio cholerae. arkat-usa.org Other analogues were found to be more potent than ampicillin against the Gram-positive bacterium Bacillus subtilis. arkat-usa.org

Another study on substituted 2-(tetrazolo[1,5-a]quinoxalin-4-yl)-2,3-dihydrophthalazine-1,4-diones revealed that several compounds exhibited potent activity against S. aureus and E. coli when compared to the standard drug ciprofloxacin (B1669076). derpharmachemica.com

Table 1: Antibacterial Activity of Selected Tetrazolo[1,5-a]pyridine Analogues

Compound/DerivativeBacterial Strain(s)Activity/Potency
Tetrazolo[1,5-a]quinoxaline derivativesStaphylococcus aureus, Escherichia coliSignificant inhibitory effects derpharmachemica.com
Tetrazolo[1,5-a]pyrimidine derivative (6c)Staphylococcus aureus, Enterococcus faecalisHigh activity (MIC: 7.81 μg/mL) beilstein-archives.org
2-amino-3-cyano-4-tetrazoloquinolinylpyridine derivativesStreptococcus pneumoniae, Vibrio cholerae, Bacillus subtilisPotency comparable or superior to ampicillin arkat-usa.org
Substituted 2-(Tetrazolo[1,5-a]quinoxalin-4-yl)-2,3-dihydrophthalazine-1,4-dionesS. aureus, E. coliPotent activity compared to ciprofloxacin derpharmachemica.com

The antifungal properties of tetrazolo[1,5-a]pyridine and its analogues have also been a subject of investigation. semanticscholar.org Research has indicated that these compounds can exhibit activity against various fungal strains.

In a screening of tetrazolo[1,5-a]pyrimidine derivatives, most compounds showed no significant growth inhibition against the tested yeast, Candida albicans. beilstein-archives.org However, other studies have reported more promising results. For example, some tetrazole Schiff bases have demonstrated good antifungal activity. nih.gov

A study on substituted 2-(tetrazolo[1,5-a]quinoxalin-4-yl)-2,3-dihydrophthalazine-1,4-diones found that while most compounds had poor to moderate antifungal activity, one compound showed appreciable activity against C. albicans and Aspergillus niger. derpharmachemica.com Similarly, an investigation into fused pyrano[3,2-e]tetrazolo[1,5-c]pyrimidines revealed that some of the synthesized compounds exhibited moderate-to-good inhibition against A. niger and C. albicans at concentrations of 25–100 μg/mL. semanticscholar.org

Table 2: Antifungal Activity of Selected Tetrazolo[1,5-a]pyridine Analogues

Compound/DerivativeFungal Strain(s)Activity/Potency
Substituted 2-(Tetrazolo[1,5-a]quinoxalin-4-yl)-2,3-dihydrophthalazine-1,4-dionesCandida albicans, Aspergillus nigerAppreciable activity for one compound derpharmachemica.com
Fused pyrano[3,2-e]tetrazolo[1,5-c]pyrimidinesAspergillus niger, Candida albicansModerate-to-good inhibition (MIC: 50 μg/mL for some compounds) semanticscholar.org

Antiproliferative and Cytotoxic Effects in Cancer Research

The tetrazolo[1,5-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents.

Derivatives of tetrazolo[1,5-a]pyridine have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

A series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles were synthesized and evaluated for their cytotoxic activity against HCT-116 (colon cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cell lines. nih.govresearchgate.net Several of these compounds showed potent anticancer activities against the human colon cancer cell line, and all tested compounds exhibited potent activity against human lung cancer cells. nih.govresearchgate.net

In another study, tetrazolo[1,5-a]quinoxaline derivatives displayed high cytotoxic activity against tested cancer cell lines, with some compounds showing better cytotoxicity than the reference drug doxorubicin (B1662922). nih.gov These compounds were also found to be non-cytotoxic to normal cells. nih.gov

Furthermore, research on tetrazolo[1,5-a]pyrimidine derivatives has shown significant cytotoxic effects against MCF-7, HCT-116, and A549 cell lines, with some derivatives exhibiting stronger cytotoxicity than doxorubicin. The antiproliferative activities of a series of nih.govtriazolo[1,5-a]pyridinylpyridines were evaluated against HCT-116 and MCF-7 cell lines, indicating their potential as anticancer agents.

Some quinoline (B57606) derivatives, including those with a tetrazolo[1,5-a]quinoline (B14009986) structure, have shown cytotoxic activity against HCT-116 and MCF-7 cell lines. neuroquantology.com Additionally, certain thiazolidine-2,4-dione derivatives have been tested for their antiproliferative activity against HepG2 (liver cancer), HCT-116, MCF-7, MDA-MB-231, and A549 cell lines, with some compounds showing efficient growth inhibition. mdpi.com

Table 3: Antiproliferative Activity of Tetrazolo[1,5-a]pyridine Analogues against Human Cancer Cell Lines

Compound/DerivativeCancer Cell Line(s)Key Findings
7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrilesHCT-116, MCF-7, MDA-MB-231, A549Potent anticancer activities, particularly against colon and lung cancer cells nih.govresearchgate.net
Tetrazolo[1,5-a]quinoxaline derivativesVarious cancer cell linesHigh cytotoxic activity, some exceeding doxorubicin; non-cytotoxic to normal cells nih.gov
Tetrazolo[1,5-a]pyrimidine derivativesMCF-7, HCT-116, A549Significant cytotoxic effects, some stronger than doxorubicin
nih.govTriazolo[1,5-a]pyridinylpyridinesHCT-116, MCF-7Potent antiproliferative activities
Tetrazolo[1,5-a]quinoline derivativesHCT-116, MCF-7Cytotoxic activity observed neuroquantology.com
Thiazolidine-2,4-dione derivativesHepG2, HCT-116, MCF-7, MDA-MB-231, A549Efficient cancer cell growth inhibition mdpi.com

Other Pharmacological Investigations

The tetrazolo[1,5-a]pyridine nucleus has also been explored for its potential in treating neurological disorders, particularly epilepsy. A series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, including some with a tetrazolo[1,5-a]pyrimidin-5(4H)-one structure, were designed and synthesized as potential anticonvulsants. lookchem.com

Pharmacological evaluations using the maximal electroshock test in mice revealed that two compounds, 4-benzyl-6,8-dimethylpyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one and 4-(3-fluorobenzyl)-6,8-dimethylpyrido[3,2-e]tetrazolo[1,5-a]pyrimidin-5(4H)-one, exhibited significant anticonvulsant activity, proving to be more efficient than the reference drug carbamazepine. lookchem.com This suggests that the tetrazolo[1,5-a]pyrimidine scaffold is a promising lead for the development of new anticonvulsant agents.

Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of this compound are not prevalent in the reviewed literature, the broader class of tetrazole derivatives has shown significant promise in this area. globalresearchonline.net The tetrazole ring is a key feature in a variety of compounds that exhibit anti-inflammatory effects. globalresearchonline.net

Research into related fused heterocyclic systems has provided insights into the potential anti-inflammatory activity of tetrazolo[1,5-a]pyridine analogues. For instance, a series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their anti-inflammatory properties. One of the most promising compounds in this series, 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one, demonstrated powerful pharmacological activity in both in vivo and in vitro tests, including the carrageenan-induced rat paw edema model. researchgate.net These findings suggest that the nature of the substituent at the 2-position significantly influences the anti-inflammatory activity, likely through differential inhibition of leukotriene and prostaglandin (B15479496) biosynthesis. researchgate.net

Similarly, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response. medipol.edu.tr This screening identified several compounds with notable anti-inflammatory activity. medipol.edu.tr Molecular modeling studies of the most potent compounds suggested that they may act as ligands for mitogen-activated protein kinases (MAPKs) such as JNK3, which are crucial in inflammatory signaling pathways. medipol.edu.tr

The anti-inflammatory potential of these related heterocyclic systems underscores the rationale for investigating this compound and its derivatives for similar activities.

Table 1: Anti-inflammatory Activity of Selected Pyrazolo[1,5-a]quinazoline Analogues

CompoundScaffoldAnti-inflammatory Activity (IC50 in µM)
13i Pyrazolo[1,5-a]quinazoline< 50
16 Pyrazolo[1,5-a]quinazoline< 50
26 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline49.3
58c 4,5-dihydropyrazolo[1,5-a]quinazoline39.1

Data sourced from studies on pyrazolo[1,5-a]quinazoline derivatives as inhibitors of LPS-induced NF-κB transcriptional activity. medipol.edu.tr

Antihypertensive Activity

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a structural feature present in many antihypertensive drugs, particularly angiotensin II receptor blockers (ARBs). semanticscholar.org This has led to the exploration of tetrazole-containing compounds for their potential antihypertensive effects. semanticscholar.orgbohrium.com

While specific data on the antihypertensive activity of this compound is not available, research on analogous structures highlights the potential of this chemical class. For example, a newly synthesized pyrazole (B372694) derivative containing a tetrazole ring, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, was found to reduce blood pressure in spontaneously hypertensive rats. semanticscholar.org The mechanism of action for this compound was linked to the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway, as its effects were blocked by inhibitors of nitric oxide synthase and guanylate cyclase. semanticscholar.org

Furthermore, various tetrazolo[1,5-a]pyrimidine derivatives have been synthesized and investigated for a range of biological activities, including antihypertensive properties. bohrium.com The structural similarity between tetrazolo[1,5-a]pyrimidines and tetrazolo[1,5-a]pyridines suggests that the latter could also interact with targets relevant to blood pressure regulation.

Table 2: Investigated Biological Activities of Tetrazole-Containing Heterocycles

Compound ClassInvestigated Biological Activities
Pyrazole-tetrazole derivativesAntihypertensive
Tetrazolo[1,5-a]pyrimidine derivativesAntimicrobial, Antifungal, Antimalarial, Anticancer, Antihypertensive, Anti-tuberculosis

This table summarizes the broad range of biological activities investigated for different classes of tetrazole-containing heterocyclic compounds, indicating the pharmacological potential within this structural family. semanticscholar.orgbohrium.com

Applications in Energetic Materials Science

Development of Nitrogen-Rich Energetic Compounds Incorporating the Tetrazolo[1,5-a]pyridine (B153557) Core

The synthesis of energetic materials based on the tetrazolo[1,5-a]pyridine core typically begins with the corresponding substituted 2-chloropyridines. A common synthetic strategy involves a nucleophilic azide (B81097) attack on the chlorinated pyridine (B92270) precursor, which leads to the formation of the fused tetrazole ring structure. dtic.mil This method has been used to create a range of derivatives, including those with nitro groups, which are well-known for enhancing the energetic output of a compound.

Key developments in this area include:

Polynitro Derivatives: The introduction of multiple nitro groups onto the tetrazolo[1,5-a]pyridine framework is a primary strategy for creating powerful explosives. An example is 4,6-dinitrotetrazolo[1,5-a]pyridine, which has been identified as a material with moderate explosive properties. dtic.mil

Fused Tricyclic Systems: Advanced research has explored the creation of more complex, fused tricyclic systems that incorporate the tetrazolo[1,5-a]pyridine moiety. One such compound, 4-amino-5-nitro- dtic.miloxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), was synthesized from a commercially available dinitropyridine derivative. researchgate.net This approach of "bridging" heterocyclic units aims to significantly boost both performance and stability. researchgate.net

Precursors to Other Energetic Heterocycles: The tetrazolo[1,5-a]pyridine structure can also serve as an intermediate in the synthesis of other energetic compounds. For instance, the thermolysis of 4-nitrotetrazolo[1,5-a]pyridines can yield furazano[4,5-b]pyridine-1-oxides (pyridofuroxans), a class of compounds analogous to the energetic benzofuroxans. dtic.mil

The inherent high nitrogen content of the tetrazole ring is a crucial feature, as upon detonation, it decomposes to form large volumes of nitrogen gas (N₂), a very stable molecule. This process releases a significant amount of energy, contributing to the high performance of these materials. researchgate.net

Detonation Performance Analysis (e.g., detonation velocity and pressure)

The detonation performance of an explosive is a critical measure of its power, primarily defined by its detonation velocity (D) and detonation pressure (P). For energetic materials derived from the tetrazolo[1,5-a]pyridine core, these properties are typically estimated through theoretical calculations based on the compound's density and heat of formation, and in some cases, confirmed by experimental testing.

Several derivatives have shown promising high-performance characteristics. For example, empirical calculations for 4,6-dinitrotetrazolo[1,5-a]pyridine suggest a high detonation velocity of 8,250 m/s and a detonation pressure of 314 kbar (31.4 GPa), based on a predicted density of 1.79 g/cm³. dtic.mil Further derivatization and fusion with other heterocyclic rings have led to compounds with even greater calculated performance. One such advanced derivative, a complex tetrazolo[1,5-a]pyridine system (compound 150), boasts a calculated detonation velocity of 8,838 m/s and a pressure of 36.01 GPa. mdpi.com

The table below summarizes the detonation performance of selected energetic compounds incorporating the tetrazolo[1,5-a]pyridine core.

CompoundDensity (g/cm³)Detonation Velocity (D, m/s)Detonation Pressure (P, GPa)Source
4,6-Dinitrotetrazolo[1,5-a]pyridine1.79 (Calculated)8,250 (Calculated)31.4 (Calculated) dtic.mil
Compound 11 (Derivative)1.8968,411 (Calculated)33.0 (Calculated) mdpi.com
Compound 150 (Fused Derivative)1.9218,838 (Calculated)36.01 (Calculated) mdpi.com
6-Nitrofurazano[4,5-b]pyridine-1-oxide (Derived from Tetrazolopyridine)N/AComparable to TNTComparable to TNT dtic.mil

Thermal Stability and Sensitivity Evaluations

For an energetic material to be practically useful, it must possess adequate thermal stability to ensure safe handling, storage, and transport, as well as an appropriate level of sensitivity to external stimuli like impact and friction. Research into tetrazolo[1,5-a]pyridine-based compounds reveals a wide range of properties depending on the specific molecular structure.

A notable challenge is that increased energetic performance often correlates with higher sensitivity and lower thermal stability. For instance, 4,6-dinitrotetrazolo[1,5-a]pyridine , despite its impressive calculated detonation properties, is reported to be thermally unstable and quite sensitive to impact, being easily initiated with a hammer and anvil test. dtic.mil

However, strategic molecular design can significantly improve these safety characteristics.

The introduction of diaryl groups to the core structure has been shown to yield derivatives with good thermal stability, exhibiting decomposition temperatures above 250°C. researchgate.net

The fused tricyclic compound ANTP demonstrates exceptional thermal stability, with a decomposition peak at 365°C, and is also remarkably insensitive to impact. researchgate.net

6-Nitrofurazano[4,5-b]pyridine-1-oxide , which can be synthesized from a tetrazolopyridine precursor, is thermally stable up to approximately 135°C and exhibits properties typical of a primary explosive. dtic.mil

The table below outlines the stability and sensitivity data for representative compounds.

CompoundDecomposition Temperature (°C)SensitivitySource
4,6-Dinitrotetrazolo[1,5-a]pyridineUnstableHigh (Sensitive to impact) dtic.mil
Diarylated Tetrazolo[1,5-a]pyridines>250N/A researchgate.net
6-Nitrofurazano[4,5-b]pyridine-1-oxide~135Typical of a primary explosive dtic.mil
ANTP (Fused Tricyclic Derivative)365Insensitive researchgate.net

Comparison with Conventional Primary and Secondary Explosives

A key aspect of developing new energetic materials is benchmarking their performance against established explosives like Trinitrotoluene (TNT), RDX (Cyclotrimethylenetrinitramine), and HMX (Cyclotetramethylenetetranitramine). Derivatives of tetrazolo[1,5-a]pyridine have demonstrated the potential to match or even exceed the performance of these conventional materials.

Comparison with TNT: The energetic properties of 6-nitrofurazano[4,5-b]pyridine-1-oxide, derived from the tetrazolopyridine system, are described as being comparable to those of TNT. dtic.mil

Comparison with RDX: The calculated detonation performance of several advanced derivatives is on par with or superior to RDX, a powerful and widely used secondary explosive. For example, the derivative designated as Compound 11 has performance metrics (D = 8,411 m/s, P = 33.0 GPa) considered equivalent to RDX (D ≈ 8,750 m/s, P ≈ 34 GPa). mdpi.com Another fused derivative, Compound 150, shows calculated performance (D = 8,838 m/s, P = 36.01 GPa) that exceeds that of RDX. mdpi.com

Comparison with Insensitive High Explosives (IHEs): The highly stable derivative ANTP is noted for having better detonation performance and heat resistance than HNS (Hexanitrostilbene) while possessing an insensitivity to impact that approaches that of TATB (1,3,5-Triamino-2,4,6-trinitrobenzene), a benchmark insensitive explosive. researchgate.net

This comparative analysis underscores the potential of the tetrazolo[1,5-a]pyridine core as a building block for a new generation of high-performance and, with careful molecular design, highly stable energetic materials.

The following table provides a direct comparison of select tetrazolo[1,5-a]pyridine derivatives with conventional explosives.

CompoundTypeDetonation Velocity (D, m/s)Detonation Pressure (P, GPa)Key Characteristics
TNT (Trinitrotoluene)Conventional Secondary6,90019Benchmark, moderate power
RDXConventional Secondary8,75034High power, widely used
HMXConventional Secondary9,10039Very high power
TATBInsensitive High Explosive (IHE)7,35026Extremely insensitive
Compound 11 (Derivative)Emerging Secondary8,411 (Calculated)33.0 (Calculated)Performance equal to RDX. mdpi.com
Compound 150 (Fused Derivative)Emerging Secondary8,838 (Calculated)36.01 (Calculated)Performance exceeds RDX. mdpi.com
ANTP (Fused Tricyclic Derivative)Emerging IHEComparable to HNSComparable to HNSInsensitivity approaches TATB; very high thermal stability. researchgate.net

Future Research Directions and Opportunities

Innovations in Green Synthetic Chemistry for Tetrazolo[1,5-a]pyridin-7-amine

The future of synthesizing this compound and its derivatives is increasingly steering towards green chemistry principles to minimize environmental impact. Research is focusing on the development of more efficient and eco-friendly synthetic routes. researchgate.net Key areas of innovation include the use of solvent-free reaction conditions, the development of reusable catalysts, and the application of one-pot multicomponent reactions (MCRs). scispace.comresearchgate.netnih.govresearchgate.netacs.org

Solvent-free synthesis is a significant area of interest as it reduces the use of hazardous organic solvents, leading to cleaner and safer processes. scispace.com For instance, the Groebke–Blackburn–Bienaymé reaction (GBBR) has been employed for the solvent-free synthesis of related fused bis-heterocycles, showcasing a green and sustainable approach. scispace.comresearchgate.net

The development of novel catalytic systems is another promising avenue. Researchers are exploring metal-free catalysts and heterogeneous catalysts that can be easily recovered and reused, making the synthesis more cost-effective and environmentally friendly. researchgate.netresearchgate.net For example, a cellulose-based Ag-loaded magnetic bionanostructure has been effectively used as a catalyst for the synthesis of tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. researchgate.net

Multicomponent reactions (MCRs) are also gaining traction as they allow for the synthesis of complex molecules in a single step from simple starting materials, which is both time-saving and efficient. nih.gov The one-pot synthesis of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles highlights the potential of MCRs in generating diverse derivatives. nih.govmdpi.com

Future research will likely focus on optimizing these green synthetic strategies for the specific synthesis of this compound, aiming for high yields, purity, and minimal environmental footprint.

Table 1: Emerging Green Synthesis Strategies for Tetrazolo[1,5-a]pyridine (B153557) Derivatives

Green Chemistry Approach Description Potential Advantages Representative Research
Solvent-Free Synthesis Reactions are conducted without a solvent, often using grinding or heating. Reduced solvent waste, lower cost, simplified purification. Synthesis of fused bis-heterocycles via Groebke–Blackburn–Bienaymé reaction. scispace.comresearchgate.net
Heterogeneous Catalysis Use of solid catalysts that are in a different phase from the reactants. Easy catalyst recovery and reuse, improved product purity. Use of a cellulose-based magnetic bionanostructure for tetrazolo[1,5-a]pyrimidine synthesis. researchgate.net
Multicomponent Reactions Three or more reactants combine in a single step to form a complex product. Increased efficiency, time and resource savings, molecular diversity. One-pot synthesis of substituted tetrazolo[1,5-a]pyrimidines. nih.govmdpi.com
Eco-Friendly Solvents Utilization of non-toxic and biodegradable solvents like water or ionic liquids. Reduced environmental pollution and health hazards. Acetic acid has been noted for its use in the green synthesis of related heterocycles. researchgate.netnih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The tetrazolo[1,5-a]pyridine scaffold is a promising framework in medicinal chemistry, with derivatives showing a wide range of biological activities. bohrium.com Future research will delve deeper into identifying novel biological targets and expanding the therapeutic applications of compounds like this compound.

Current research has highlighted the potential of tetrazolo[1,5-a]pyridine derivatives as anticancer, antimicrobial, and anti-inflammatory agents. scispace.com For instance, certain derivatives have demonstrated potent anticancer activity by inhibiting kinases, which are crucial enzymes in cancer cell signaling. Others have shown efficacy against various bacterial strains, indicating their potential as new antibiotics.

The exploration of new therapeutic areas is a key future direction. This includes investigating their potential as antiviral, antifungal, and antiparasitic agents. sioc-journal.cnnih.gov The unique structural features of the tetrazolo[1,5-a]pyridine ring system allow it to interact with a variety of biological targets.

Identifying the specific molecular targets and understanding the mechanism of action at a molecular level are crucial for rational drug design. Future studies will likely employ advanced techniques such as proteomics and chemical biology to uncover new protein binding partners for this compound and its analogs. This will enable the development of more potent and selective therapeutic agents with fewer side effects.

Table 2: Investigated and Potential Therapeutic Applications of Tetrazolo[1,5-a]pyridine Derivatives

Therapeutic Area Known/Potential Molecular Targets Research Findings
Oncology Kinases, Dihydroorotate dehydrogenase, Xanthine oxidase Derivatives show potent anticancer activity against various cancer cell lines.
Infectious Diseases Bacterial and fungal enzymes Derivatives exhibit significant antimicrobial and antifungal properties. scispace.com
Inflammation Cyclooxygenase (COX) enzymes Some derivatives possess anti-inflammatory properties. scispace.com
Parasitic Diseases 14α-demethylase Triazolo[1,5-a]pyridine derivatives have shown trypanocidal activity. nih.gov

Advanced Computational Modeling for De Novo Drug Design and Lead Optimization

Computational approaches are becoming indispensable in modern drug discovery, and they hold immense potential for the development of novel drugs based on the this compound scaffold. nih.govuniversiteitleiden.nlopenmedicinalchemistryjournal.com Future research will increasingly rely on advanced computational modeling for de novo drug design and lead optimization. nih.govresearchgate.net

De novo drug design algorithms can generate novel molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.com These methods, including both structure-based and ligand-based approaches, can explore vast chemical spaces to identify promising new drug candidates. nih.gov For the tetrazolo[1,5-a]pyridine core, these tools can be used to design new derivatives with enhanced potency and selectivity for specific biological targets. nih.gov

Molecular docking and molecular dynamics simulations are powerful tools for predicting the binding modes and affinities of ligands to their target proteins. nih.govmdpi.com These in silico studies can provide valuable insights into the structure-activity relationships of this compound derivatives, guiding the optimization of their chemical structures to improve their therapeutic efficacy. jst.go.jpekb.egekb.eg

The integration of artificial intelligence and machine learning is set to revolutionize de novo drug design. nih.govresearchgate.net Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn from existing chemical data to generate novel molecules with optimized properties. universiteitleiden.nl These advanced computational methods will accelerate the discovery and development of next-generation drugs derived from the tetrazolo[1,5-a]pyridine scaffold.

Development of Tetrazolo[1,5-a]pyridine-Based Materials for Non-Biomedical Applications

Beyond their biomedical potential, tetrazolo[1,5-a]pyridine derivatives are also being explored for a variety of non-biomedical applications in materials science. sioc-journal.cnnumberanalytics.com The high nitrogen content and unique electronic properties of the tetrazole ring make these compounds interesting candidates for the development of advanced materials. wikipedia.org

One of the most promising areas is in the field of energetic materials. numberanalytics.com Tetrazole-containing compounds can be thermally unstable and decompose to produce large volumes of nitrogen gas, making them suitable for use in explosives and propellants. wikipedia.orgdtic.mil Research into the synthesis and characterization of new energetic materials based on the tetrazolo[1,5-a]pyridine framework is an active area of investigation. dtic.mil

In the realm of materials science, tetrazolo[1,5-a]pyridine derivatives have also shown potential for applications in organic electronics. acs.orgnih.gov The incorporation of the electron-accepting tetrazolo[1,5-a]pyridine unit into π-conjugated systems can modulate the electronic properties of the resulting materials, making them suitable for use in devices such as transistors. acs.orgnih.gov

Furthermore, the nitrogen atoms in the tetrazole ring can act as ligands to coordinate with metal ions, opening up possibilities for the development of new coordination polymers and metal-organic frameworks (MOFs). vulcanchem.com These materials could have applications in catalysis, gas storage, and sensing. vulcanchem.com Future research will likely focus on the design and synthesis of novel tetrazolo[1,5-a]pyridine-based materials with tailored properties for specific technological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.